chemical structure and molecular weight of 2-Chloro-4-fluorocinnamic acid
chemical structure and molecular weight of 2-Chloro-4-fluorocinnamic acid
An In-Depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid
Abstract
2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant role as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific physicochemical properties and reactivity, making it a compound of interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, a detailed protocol for its synthesis via the Perkin reaction, and an analysis of its expected spectroscopic characteristics. The potential applications, particularly as a precursor for active pharmaceutical ingredients (APIs), are also discussed, grounding the compound's relevance in current research and development landscapes.
Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. This section details the essential identifiers and physicochemical characteristics of 2-Chloro-4-fluorocinnamic acid.
Nomenclature and Structure
The systematic name for this compound is (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid.[1] The "(2E)" designation specifies the trans stereochemistry of the alkene double bond, which is the more stable and common isomer.
Table 1: Chemical Identifiers for 2-Chloro-4-fluorocinnamic Acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | PubChemLite[1] |
| Synonyms | 3-(2-Chloro-4-fluorophenyl)acrylic acid | CymitQuimica[2] |
| CAS Number | 133220-86-7 | PureSynth[3], CymitQuimica[2] |
| Molecular Formula | C₉H₆ClFO₂ | PubChemLite[1] |
| Molecular Weight | 200.59 g/mol | PureSynth[3], CymitQuimica[2] |
| InChI | InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | PubChemLite[1] |
| SMILES | C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | PubChemLite[1] |
The chemical structure, illustrated below, consists of a cinnamic acid backbone where the phenyl group is substituted at the C2 position with a chlorine atom and at the C4 position with a fluorine atom.
Physicochemical Properties
The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions. Halogenation significantly influences properties such as melting point and solubility compared to unsubstituted cinnamic acid.
Table 2: Physicochemical Properties of 2-Chloro-4-fluorocinnamic Acid
| Property | Value | Source |
|---|---|---|
| Physical Form | Powder / Crystalline Solid | CymitQuimica[2] |
| Color | White to light yellow | ChemBK[4] |
| Melting Point | 245-247 °C | PureSynth[3] |
| Boiling Point | 312.8 °C at 760 mmHg | PureSynth[3] |
| Density | 1.42 g/cm³ | PureSynth[3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | ChemBK[4] |
Synthesis and Purification
As a specialized reagent, 2-Chloro-4-fluorocinnamic acid is typically prepared through established organic synthesis routes. The Perkin reaction is a classic and reliable method for synthesizing cinnamic acid and its derivatives.[5][6] The choice of this method is based on its use of readily available starting materials and its well-documented mechanism, providing a robust pathway for production.
Synthetic Pathway: Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (anhydrous sodium acetate).[6] The reaction proceeds via an aldol-type condensation followed by dehydration.
Experimental Protocol
This protocol is an adapted procedure based on the well-established Perkin reaction for substituted cinnamic acids.[5][6]
Materials:
-
2-Chloro-4-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Ethanol
-
Activated charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1.0 mole), acetic anhydride (1.5 moles), and freshly fused anhydrous sodium acetate (1.0 mole).
-
Condensation: Heat the mixture in an oil bath to 180°C for 5 to 8 hours with continuous stirring.[5]
-
Hydrolysis: Allow the reaction mixture to cool slightly and pour it into a beaker containing 400 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.
-
Salt Formation: To the boiling mixture, slowly add a saturated solution of sodium carbonate until the solution is alkaline. This converts the cinnamic acid into its water-soluble sodium salt, while the unreacted aldehyde remains insoluble. If the solution is colored, this is the stage to add activated charcoal and boil for a further 10 minutes.
-
Purification (Impurity Removal): Filter the hot solution to remove the unreacted aldehyde and other insoluble impurities (and charcoal, if used).
-
Precipitation: Cool the filtrate to room temperature and slowly acidify it with concentrated hydrochloric acid, with vigorous stirring, until the precipitation of 2-Chloro-4-fluorocinnamic acid is complete.
-
Isolation: Collect the crude product by filtration, wash thoroughly with cold water to remove inorganic salts, and press dry.
-
Final Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Chloro-4-fluorocinnamic acid. Dry the final product in a vacuum oven.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.[9]
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the δ 7.2-7.8 ppm region. Due to the substitution pattern (Cl at C2, F at C4), they will exhibit a complex splitting pattern (e.g., doublet of doublets, triplet of doublets) arising from ortho, meta, and para couplings, including coupling to the ¹⁹F nucleus.
-
Vinylic Protons (-CH=CH-): Two doublets are expected. The proton (Hα) adjacent to the carbonyl group will appear around δ 6.4-6.6 ppm. The proton (Hβ) adjacent to the phenyl ring will be further downfield (δ 7.6-7.8 ppm) due to deshielding from the ring current.[9] The coupling constant (J) between these two protons is expected to be large (~16 Hz), confirming the trans configuration.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the conjugated carboxylic acid carbonyl group.[9]
-
C=C Stretch (Alkene & Aromatic): Absorptions in the 1625-1640 cm⁻¹ region correspond to the alkene C=C stretch, while aromatic C=C skeletal vibrations appear around 1450-1600 cm⁻¹.[9]
-
C-F and C-Cl Stretches: Strong absorptions for the C-F stretch are expected in the 1000-1300 cm⁻¹ region, while the C-Cl stretch will appear at a lower wavenumber, typically in the 600-800 cm⁻¹ range.
Applications in Research and Development
Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their wide range of biological activities and their utility as synthetic intermediates.[6][10] The introduction of halogen atoms, such as chlorine and fluorine, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[10]
-
Pharmaceutical Intermediates: Halogenated cinnamic acids are valuable building blocks for more complex molecules.[11] They serve as precursors in the synthesis of anti-inflammatory, anti-cancer, and antifungal agents.[4][11] The carboxylic acid and alkene moieties provide reactive handles for various chemical transformations, making 2-Chloro-4-fluorocinnamic acid a versatile starting material in drug discovery campaigns.
-
Agrochemicals: Similar to other related compounds, this acid has potential applications in the development of novel herbicides and pesticides, where the halogenated phenyl ring can contribute to enhanced biological activity.[11]
-
Materials Science: The rigid structure and reactive functional groups make it a candidate for incorporation into polymers and other advanced materials to enhance properties like thermal stability.[11]
Conclusion
2-Chloro-4-fluorocinnamic acid is a well-defined chemical entity with distinct structural and physical properties. Its synthesis is achievable through established methods like the Perkin reaction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. As a halogenated cinnamic acid derivative, it represents a valuable and versatile intermediate for professionals in drug development and chemical research, offering a platform for the synthesis of novel compounds with potentially enhanced biological activities. This guide provides the foundational technical knowledge required to confidently handle, synthesize, and utilize this compound in a research setting.
References
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PureSynth. (n.d.). 2-Chloro-4-Fluorocinnamic Acid 97%. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-4-fluorocinnamic acid (C9H6ClFO2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]
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ChemBK. (2024). 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]
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NIST. (n.d.). 2-Chlorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Bwokai. (n.d.). 2-Chloro-4-fluorocinnamic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: Using non-covalent interactions to direct regioselective 2+2 photocycloaddition within macrocyclic cavit. Retrieved from [Link]
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Watson International Limited. (n.d.). 2-CHLORO-4-HYDROXYCINNAMIC ACID CAS 682804-97-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
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Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
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